- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor, Organic Process Research & Development, 2004, 8(2), 192-200

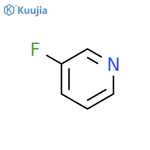

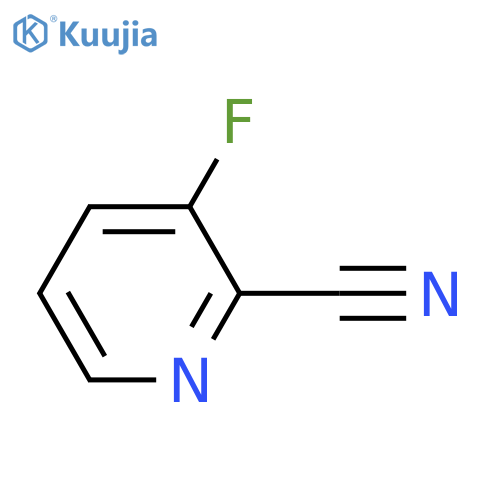

Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

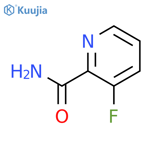

97509-75-6 structure

상품 이름:3-fluoropyridine-2-carbonitrile

3-fluoropyridine-2-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Fluoropicolinonitrile

- 3-FLUORO-2-PYRIDINECARBONITRILE

- 3-Fluoropyridine-2-carbonitrile

- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE

- 2-Cyano-3-fluoropyridine

- 2-Hydroxy-4-Methylpyridine

- N-tert-Butyl-alpha-phenylnitrone

- 3-fluoro-2-cyanopyridine

- 2-Pyridinecarbonitrile, 3-fluoro-

- 3-fluoro-pyridine-2-carbonitrile

- 3-Fluoro-2-pyridinenitrile

- fluorocyanopyridine

- PubChem16434

- 2-cyano-3-fluoro-pyridine

- 2-Cyano-3-fluoro pyridine

- 2-Pyridinecarbonitrile,3-fluoro-

- VZFPSCNTFBJZHB-UHFFFAOYSA-N

- 3-fluoranylpyridine-2-carbonitrile

- ABBYPHARMA A

- 3-Fluoro-2-pyridinecarbonitrile (ACI)

- 3-fluoropyridine-2-carbonitrile

-

- MDL: MFCD06797501

- 인치: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H

- InChIKey: VZFPSCNTFBJZHB-UHFFFAOYSA-N

- 미소: N#CC1C(F)=CC=CN=1

계산된 속성

- 정밀분자량: 122.02800

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 9

- 회전 가능한 화학 키 수량: 0

- 복잡도: 137

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 36.7

- 소수점 매개변수 계산 참조값(XlogP): 1

실험적 성질

- 색과 성상: 베이지 저융해점 고체

- 융해점: 27-32 °C

- 플래시 포인트: 화씨 온도: 219.2°f

섭씨: 104°c - PSA: 36.68000

- LogP: 1.09238

- 용해성: 미확정

3-fluoropyridine-2-carbonitrile 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H301+H311+H331-H315-H319

- 경고성 성명: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 위험물 운송번호:3276

- WGK 독일:3

- 위험 범주 코드: 20/21/22-37/38-41

- 보안 지침: S26-S36/37/39-S23

-

위험물 표지:

- 포장 등급:III

- 패키지 그룹:III

- 위험 용어:R20/21/22; R36/37/38

- 위험 등급:6.1

- 보안 용어:6.1

- 저장 조건:Store at room temperature

3-fluoropyridine-2-carbonitrile 세관 데이터

- 세관 번호:2933399090

- 세관 데이터:

중국 세관 번호:

2933399090개요:

2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-fluoropyridine-2-carbonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109239-1000g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 98% | 1000g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D388756-1g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 1g |

$155 | 2024-05-24 | |

| Enamine | EN300-102907-25.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 25.0g |

$94.0 | 2023-07-08 | |

| Enamine | EN300-102907-50.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 50.0g |

$187.0 | 2023-07-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25767-5g |

2-Cyano-3-fluoropyridine, 97+% |

97509-75-6 | 97+% | 5g |

¥4588.00 | 2023-03-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062795-500g |

3-Fluoropicolinonitrile |

97509-75-6 | 98% | 500g |

¥4002.00 | 2024-04-23 | |

| Enamine | EN300-102907-5.0g |

3-fluoropyridine-2-carbonitrile |

97509-75-6 | 95% | 5.0g |

$43.0 | 2023-07-08 | |

| Fluorochem | 045828-5g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 5g |

£27.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D402786-100g |

2-Cyano-3-fluoropyridine |

97509-75-6 | 97% | 100g |

$2500 | 2024-06-05 | |

| abcr | AB172915-1 g |

2-Cyano-3-fluoropyridine; . |

97509-75-6 | 1g |

€61.20 | 2022-03-25 |

3-fluoropyridine-2-carbonitrile 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux

참조

- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux

참조

- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C

1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C

1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C

참조

- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,

합성회로 5

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt

참조

- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C

참조

- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism, Organic Chemistry Frontiers, 2018, 5(11), 1848-1853

합성회로 7

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C

참조

- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579

합성회로 8

반응 조건

1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C

참조

- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds, Organic Letters, 2010, 12(11), 2517-2519

합성회로 9

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

참조

- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,

합성회로 10

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

참조

- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,

합성회로 11

반응 조건

1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt

참조

- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines, Journal of the American Chemical Society, 2017, 139(28), 9499-9502

합성회로 12

반응 조건

1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

참조

- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,

합성회로 14

반응 조건

1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux

참조

- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,

합성회로 15

반응 조건

1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,

합성회로 16

반응 조건

1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt

참조

- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,

합성회로 17

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

참조

- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,

합성회로 18

반응 조건

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux

참조

- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,

3-fluoropyridine-2-carbonitrile Raw materials

- 3-Fluoropyridine 1-Oxide

- 3-Fluoro-2-Pyridinecarboxamide

- Ethyl Cyano(ethoxymethylene)acetate

- 3-fluoropyridine

- 3-chloropyridine-2-carbonitrile

- 3-nitropyridine-2-carbonitrile

- trimethylsilanecarbonitrile

3-fluoropyridine-2-carbonitrile Preparation Products

3-fluoropyridine-2-carbonitrile 관련 문헌

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

97509-75-6 (3-fluoropyridine-2-carbonitrile) 관련 제품

- 298709-29-2(3,5-Difluoropicolinonitrile)

- 327056-62-2(5-Fluoro-2-pyridinecarbonitrile)

- 24663-35-2(Coenzyme Q11)

- 1261908-08-0(2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid)

- 1805457-72-0(Methyl 2-cyano-5-fluoro-3-hydroxybenzoate)

- 728864-79-7(5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride)

- 1807163-06-9(3-Bromo-4-cyano-2-iodophenylacetic acid)

- 2101195-10-0(4-amino-1-ethyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide)

- 65240-67-7(2-PROPANONE, 1-BROMO-1-(2-CHLOROPHENYL)-)

- 107-09-5(2-bromoethan-1-amine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile

순결:99%

재다:500g

가격 ($):571.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:97509-75-6)2-Cyano-3-fluoropyridine

순결:99.9%

재다:200kg

가격 ($):문의